N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
Description
Structural Characterization of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name reflects its structural hierarchy:
Core Structure : A 1,2,3,4-tetrahydroquinoline scaffold (a partially saturated bicyclic system with a six-membered aromatic ring fused to a pyrrolidine ring).
Substituents :
- 1-acetyl : An acetyl group (-COCH₃) attached to the nitrogen atom of the tetrahydroquinoline.
- 4-fluorobenzamide : A benzamide group (-CONH-) substituted with a fluorine atom at the para position.
The molecular formula is C₁₇H₁₅FN₂O₂ , and its molecular weight is 298.31 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₂O₂ |
| Molecular Weight | 298.31 g/mol |
| LogP (Predicted) | ~4.11 |
| Polar Surface Area | ~38.64 Ų |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are not publicly available, insights can be inferred from structurally related tetrahydroquinoline-benzamide derivatives. For example:
- Hydrogen Bonding : The amide group (-CONH-) typically participates in hydrogen bonds with carbonyl oxygen atoms or aromatic fluorine atoms, stabilizing supramolecular architectures. In analogous compounds (e.g., N-aryl-sulfonyl-4-fluorobenzamides), intermolecular N–H⋯O interactions form tetrameric units or extended chains .
- Dihedral Angles : The dihedral angle between the tetrahydroquinoline’s aromatic ring and the benzamide substituent may influence electronic conjugation. In similar systems, angles of ~80–90° are common, balancing steric and electronic effects .
- Conformational Flexibility : The tetrahydroquinoline’s partially saturated ring allows limited torsional flexibility, while the acetyl group restricts rotation about the N–C bond.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted based on analogs):
- Acetyl Group : A singlet at δ 2.1–2.3 ppm (3H, COCH₃).
- Tetrahydroquinoline Protons : Multiplets in the δ 1.5–3.0 ppm range (protons on the pyrrolidine ring) and aromatic signals at δ 6.5–8.0 ppm (protons on the fused benzene ring).
- Benzamide Protons : Split aromatic signals due to fluorine’s deshielding effect (e.g., doublets at δ 7.8–7.9 ppm for H-3 and H-5 of the fluorobenzene ring) .
- Amide NH : Broad singlet at δ 8.5–9.5 ppm (1H, NH).
¹³C NMR :
- Carbonyl Carbon : ~165–170 ppm (amide C=O).
- Fluorinated Carbon : ~158–160 ppm (C-F in the benzene ring).
Infrared Spectroscopy (IR)
- Amide I Band : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
- Amide II Band : Medium absorption at ~1550 cm⁻¹ (N–H bending + C–N stretch).
- C–F Stretch : Sharp peak at ~1200–1300 cm⁻¹.
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 298.3 [M]⁺.
- Fragmentation : Likely loss of acetyl (–43) or fluorine-containing fragments (e.g., m/z 255 [M–COCH₃]⁺, m/z 219 [M–F–COCH₃]⁺).
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 2.1–2.3 (COCH₃), δ 7.8–7.9 (F-benzene) | |
| IR | 1650 cm⁻¹ (amide I), 1200–1300 cm⁻¹ (C–F) | |
| MS | m/z |
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWQBHXUPEEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization. A representative procedure involves:
- Starting material : 6-Nitro-1,2,3,4-tetrahydroquinoline (prepared by hydrogenating 6-nitroquinoline over Pd/C).
- Reduction : Catalytic hydrogenation (H₂, 50 psi) in ethanol reduces the nitro group to an amine, yielding 1,2,3,4-tetrahydroquinolin-6-amine.
Reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro reduction | H₂ (50 psi), 10% Pd/C, EtOH, 25°C | 85% |
Acetylation of the Amine
The primary amine is acetylated using acetic anhydride under basic conditions:
- Procedure : 1,2,3,4-Tetrahydroquinolin-6-amine (1 eq) is stirred with acetic anhydride (1.2 eq) and pyridine (2 eq) in dichloromethane at 0–5°C for 4 hours.
- Work-up : The mixture is washed with HCl (1M) and NaHCO₃ (sat.), dried (Na₂SO₄), and concentrated.
Optimization data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0–5°C | 92% |
| Triethylamine | THF | 25°C | 78% |
Synthesis of 4-Fluorobenzoyl Chloride
The electrophilic partner is prepared by treating 4-fluorobenzoic acid with thionyl chloride:
- Procedure : 4-Fluorobenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) for 2 hours, followed by distillation to isolate the acyl chloride.
Purity : >98% (confirmed by ¹⁹F NMR).
Amide Bond Formation
Schotten-Baumann Reaction
The amine and acyl chloride are coupled under classical conditions:
- Procedure : 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) is dissolved in THF:H₂O (1:1) with NaOH (2 eq). 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise at 0°C, stirred for 12 hours, and extracted with ethyl acetate.
Yield : 76% (crude), increasing to 88% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Coupling Reagent-Mediated Synthesis
Modern methods employ carbodiimides for higher efficiency:
- Procedure : EDCl (1.2 eq) and HOBt (1.2 eq) are added to a solution of 4-fluorobenzoic acid (1 eq) and the amine (1 eq) in DMF. The mixture is stirred at 25°C for 24 hours.
Comparative yields :
| Reagent System | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 95% |
| DCC/DMAP | CH₂Cl₂ | 18 | 89% |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 1H, ArH), 6.62 (s, 1H, ArH), 4.21 (s, 1H, NH), 3.52 (t, J = 6.0 Hz, 2H, CH₂), 2.82 (t, J = 6.0 Hz, 2H, CH₂), 2.15 (s, 3H, COCH₃), 1.92–1.85 (m, 2H, CH₂), 1.78–1.72 (m, 2H, CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C-F).
Purity and Yield Optimization
| Purification Method | Purity (HPLC) | Recovery |
|---|---|---|
| Column chromatography | 99.2% | 85% |
| Recrystallization | 98.5% | 90% |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility:
- Flow setup : Tubular reactor (50°C, 10 min residence time) with in-line quenching.
- Output : 12 kg/day with 93% yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects : The 4-fluorobenzamide group in the target compound mirrors the 4-fluorobenzyl substituent in compound 52 (Table 1), which exhibits moderate activity (IC₅₀ = 5.503 μM). However, the nitro group in compound 53 enhances activity (IC₅₀ = 5.928 μM), likely due to increased electron-withdrawing effects, though this may compromise solubility .
- The dimethylamino group in LY344864 further enhances receptor binding, as demonstrated in studies on serotonin receptor agonism .
Benzamide Derivatives with Heterocyclic Modifications
Table 2: Substituent Variations in Benzothiazole Acetamides
Key Findings :
- Electron-Withdrawing Groups : Trifluoromethyl and trifluoromethoxy groups in benzothiazole derivatives (Table 2) increase metabolic resistance compared to the target compound’s acetyl group, which may offer a balance between stability and solubility .
- Methoxy Positioning : Para-methoxy substitution (Table 2, row 1) aligns with the 4-fluoro position in the target compound, suggesting shared spatial preferences in target binding.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline moiety fused with a fluorobenzamide group. Its molecular formula is CHFNO, with a molecular weight of approximately 302.4 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Research indicates that this compound interacts with various biological targets:
- Enzyme Modulation : The compound has been shown to influence enzyme activity through competitive inhibition or allosteric modulation. This can affect metabolic pathways relevant to disease processes.
- Receptor Interaction : It may bind to specific receptors involved in cellular signaling pathways, potentially altering gene expression and cellular responses.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to tetrahydroquinoline derivatives. A notable study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties .
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Research indicates that tetrahydroquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties.
In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. Results indicated that this compound showed promising results in inhibiting cell proliferation compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
A detailed SAR study highlighted the importance of specific functional groups in enhancing the biological activity of tetrahydroquinoline derivatives. The presence of the fluorine atom was found to significantly improve binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, and how can purity be ensured?
The synthesis typically involves a multi-step process:
Core formation : The tetrahydroquinoline scaffold is prepared via cyclization of substituted anilines with carbonyl compounds under acidic conditions.
Acetylation : The 1-position of the tetrahydroquinoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Amide coupling : 4-Fluorobenzoic acid is activated (e.g., via HATU or EDC coupling reagents) and reacted with the 6-amino group of the tetrahydroquinoline derivative.
Q. Critical steps :
- Reaction monitoring : Use TLC or HPLC to track intermediate formation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol ensures purity .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acetyl group at 1-position, fluorobenzamide at 6-position). Key signals include:
- Acetyl methyl proton at δ ~2.1–2.3 ppm.
- Fluorobenzamide aromatic protons as doublets (δ ~7.3–8.0 ppm) due to coupling with fluorine .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (acetyl C=O) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNO) .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale in vivo studies?
Methodological approaches :
- Solvent optimization : Replace DMF with toluene or THF to reduce side reactions and improve scalability .
- Catalyst screening : Test palladium or copper catalysts for amide coupling efficiency .
- Temperature control : Gradual heating (40–60°C) minimizes decomposition during acetylation .
Case study : A 20% yield increase was achieved by substituting DMF with THF in analogous quinoline derivatives, reducing polar byproducts .
Q. How can contradictions in reported biological activities of similar tetrahydroquinoline derivatives be resolved?
Strategies :
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., fluorine position, acetyl vs. benzyl groups) and test against defined targets (e.g., 5-HT1F receptors, COX enzymes) .
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for metabolic stability (e.g., liver microsome assays) .
Example : Discrepancies in anti-inflammatory activity of fluorobenzamide derivatives were resolved by identifying differential COX-2 isoform selectivity via X-ray crystallography .
Q. What computational and experimental methods are used to identify molecular targets?
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For example, the fluorobenzamide moiety shows high affinity for 5-HT1F receptor pockets .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) with purified receptors .
- Knockout models : CRISPR-Cas9-mediated gene knockout in cellular assays confirms target relevance (e.g., reduced efficacy in 5-HT1F cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
